p-Menth-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohex-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,8,11H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZDXFFNOMMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC(CC1)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862245 | |
| Record name | 3-cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid with a dry-woody, piney and slightly musty odour | |
| Record name | p-Menth-3-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/80/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slighly soluble in water; soluble in alcohols and oils | |
| Record name | p-Menth-3-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/80/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.93 | |
| Record name | p-Menth-3-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/80/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
586-82-3 | |
| Record name | 1-Terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menth-3-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(isopropyl)-1-methylcyclohex-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTH-3-EN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E09RQ2NK3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for Structural Elucidation and Stereochemical Characterization of P Menth 3 En 1 Ol
Spectroscopic Approaches for Definitive Structural Assignment of p-Menth-3-en-1-ol
Spectroscopic techniques are fundamental for identifying functional groups, confirming connectivity, and establishing the three-dimensional arrangement of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Enantiomer Differentiation in this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic compounds like this compound. Its ability to probe the magnetic environments of atomic nuclei, particularly protons (¹H) and carbons (¹³C), allows for the elucidation of molecular frameworks and the differentiation of subtle structural variations, including isomers and enantiomers.
One- and Two-Dimensional NMR Techniques for Proton and Carbon Correlations
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provide foundational data for structural assignment. ¹H NMR spectra reveal the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), their integration (representing the relative number of protons), and their multiplicity (revealing neighboring protons through spin-spin coupling). For this compound, characteristic signals would include those for the hydroxyl proton, vinylic protons, allylic protons, and the protons of the methyl and isopropyl groups. ¹³C NMR provides information on the carbon skeleton, with chemical shifts indicating the hybridization state and electronic environment of each carbon atom, including quaternary carbons, methine, methylene (B1212753), and methyl carbons.
Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and confirming assignments.
COSY (Correlation Spectroscopy) : This technique reveals through-bond correlations between protons that are coupled to each other (typically ¹H-¹H coupling over two or three bonds) nih.govmdpi.comchemrxiv.orgresearchgate.netnih.govmdpi.comnih.gov. COSY spectra help in tracing proton spin systems within the molecule, confirming adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond couplings) nih.govmdpi.comchemrxiv.orgresearchgate.netnih.govmdpi.com. This is essential for assigning ¹³C signals based on their directly attached protons.
NOESY and ROESY Experiments for Relative Stereochemistry Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) and its rotating-frame variant, ROESY, are paramount for determining relative stereochemistry by identifying protons that are close in space, regardless of whether they are connected by bonds nih.govmdpi.comresearchgate.netnih.govnih.govscribd.comyoutube.comlibretexts.orgacdlabs.comnanalysis.com. These through-space correlations arise from dipole-dipole interactions. In rigid or semi-rigid molecules like this compound, NOESY/ROESY cross-peaks between specific protons indicate their spatial proximity, allowing for the assignment of the relative orientation of substituents, such as the hydroxyl group or the isopropyl group, and thereby defining the stereochemical configuration at chiral centers nih.govnih.govyoutube.comlibretexts.orgacdlabs.comnanalysis.com. For instance, NOESY experiments can distinguish between cis and trans configurations around double bonds or determine the axial versus equatorial orientation of substituents on a ring youtube.comlibretexts.org. The presence of specific NOE correlations between protons on different parts of the molecule can confirm the spatial arrangement of functional groups, crucial for differentiating diastereomers nih.gov.
Chiral NMR Reagents for Enantiomeric Purity Assessment
To assess the enantiomeric purity (enantiomeric excess, ee) of this compound, chiral NMR techniques are employed. These methods involve the use of chiral auxiliaries that interact differently with each enantiomer, leading to the separation of their NMR signals.
Chiral Shift Reagents (CSRs) : Lanthanide-based chiral shift reagents, such as Eu(hfbc)₃, can form transient diastereomeric complexes with chiral analytes libretexts.orgrsc.org. These complexes exhibit different chemical shifts for the enantiomers, allowing for their resolution and quantification by integration of the separated signals libretexts.orggoogle.com.
Chiral Derivatizing Agents (CDAs) : Enantiomers of this compound can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers, having different physical and spectroscopic properties, can then be analyzed by standard achiral NMR or chromatography to determine the ratio of the original enantiomers google.comdu.ac.in. For example, esterification with a chiral acid or acylation with a chiral anhydride (B1165640) would yield diastereomeric esters.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of this compound. By providing highly accurate mass measurements (typically to within a few parts per million), HRMS allows for the unambiguous determination of the molecular formula, which for this compound is C₁₀H₁₈O researchgate.netnih.gov. Beyond molecular formula validation, HRMS coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable information through fragmentation pattern analysis. The fragmentation of this compound under electron ionization (EI) conditions can yield characteristic fragment ions, such as those resulting from the loss of water (M-18), cleavage of the isopropyl group, or rearrangements, which further support structural assignments nih.gov. Analyzing the mass spectra of different stereoisomers can sometimes reveal subtle differences in fragmentation pathways or relative abundances of fragments, aiding in their differentiation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the presence of specific functional groups within a molecule.
Raman Spectroscopy : Raman spectroscopy, like IR, analyzes molecular vibrations but relies on inelastic scattering of light horiba.comspectroscopyonline.com. It is particularly sensitive to non-polar bonds, such as C=C stretches, and can provide complementary information to IR, especially for symmetric vibrations. For this compound, Raman spectroscopy would also reveal characteristic signals for the C=C bond and C-H bonds, offering a different perspective on the molecular structure and potentially aiding in distinguishing between different isomers or crystalline forms horiba.comresearchgate.net.
Compound List:
this compound
(+)-Isopulegol
(−)-Isopulegol
(+)-α-isopulegol
(−)-α-isopulegol
(+)-β-isopulegol
(−)-β-isopulegol
Neoisopulegol
(+)-Neoisopulegol
(−)-Neoisopulegol
Linalool
Geraniol
β-Citronellol
Farnesol
Vanillin
Mandelic acid
Niobium-doped HS-AlF₃
K10 clay
Cloisite Na⁺
Halloysite nanotubes
Pyridine
Acetonitrile
Acetone
Thiophene-2-carbaldehyde
Octahydro-2H-chromene derivatives
Loliolide
Epi-loliolide
3-methylbut-3-en-1-ol
3-methylbenzaldehyde (B113406)
1-Penten-3-ol
Ethanol
Butyric Acid
Isobutyric Acid
1-methylethyl propanoate
But-3-en-2-one
Synthetic Strategies and Mechanistic Studies of P Menth 3 En 1 Ol and Its Derivatives
Total Synthesis Approaches for p-Menth-3-en-1-ol and Its Isomers
Total synthesis approaches focus on constructing the this compound molecule from simpler precursors or by transforming readily available natural products like citronellal (B1669106).
Achieving stereoselectivity and enantioselectivity in the synthesis of this compound is crucial for obtaining specific isomers, particularly for applications requiring defined chirality.
Catalytic Cyclization of Citronellal: The cyclization of citronellal to isopulegol (B1217435) is a key step. Solid acid catalysts, such as modified zeolites (e.g., H-NZ, H-ZSM5) and hydrous zirconia, have shown promise in this transformation, with optimized conditions yielding up to 87% of isopulegol unpad.ac.idresearchgate.net. The presence of both Lewis and Brønsted acid sites is considered essential for high selectivity unpad.ac.idresearchgate.net.
Organocatalysis: Enantioselective organocatalyzed cascade cycloadditions of α,β-unsaturated aldehydes have been employed. For instance, a formal [3 + 3]-cycloaddition using crotonaldehyde (B89634) has led to intermediates for the synthesis of (−)-isopulegol hydrate (B1144303) acs.org.
Enzyme-Catalyzed Cyclization: Biocatalysis offers highly selective routes. Squalene hopene cyclases (SHCs) from Zymomonas mobilis and Alicyclobacillus acidocaldarius have been engineered to cyclize citronellal to isopulegol with high stereoselectivity, sometimes exclusively yielding a single diastereomer asm.orgbiocrick.com. An enzyme cascade combining an ene reductase with a mutant SHC can convert citral (B94496) directly to (−)-iso-isopulegol nih.gov.
Chiral Pool Synthesis: Commercially available chiral compounds, such as (−)-isopulegol itself, are utilized as starting materials for the synthesis of more complex molecules, leveraging their inherent stereochemistry nih.govresearchgate.nettandfonline.com. For example, (−)-isopulegol has been used in the enantioselective synthesis of pheromones nih.govresearchgate.net and as a chiral building block in the synthesis of (+)-Artemisinin tandfonline.com.
Chemoenzymatic approaches combine chemical and enzymatic steps to achieve specific transformations, often enhancing stereoselectivity and reducing the number of synthetic steps.
Enzymatic resolutions of racemic mixtures or specific enzymatic transformations of precursors are employed. For instance, lipase-mediated resolution has been used to obtain enantiomerically pure isopulegol derivatives mdpi.comresearchgate.net.
Enzymatic reduction of intermediates like (−)-isopiperitenone using (−)-isopiperitenone reductase (IPR) can yield (+)-cis-isopulegone, a step in the peppermint monoterpenoid pathway nih.govacs.org.
Biomimetic synthesis aims to replicate natural biosynthetic pathways. The cyclization of citronellal to isopulegol is a well-studied example, often mimicking the acid-catalyzed cyclization mechanisms found in nature researchgate.netasm.org. These pathways typically involve carbocation intermediates or concerted cyclization mechanisms initiated by protonation or Lewis acid coordination.
Chemical Transformations and Derivatization Reactions of this compound
This compound can undergo various chemical transformations, including oxidation, reduction, esterification, and etherification, leading to a range of derivatives with altered properties and potential applications.
Oxidation and reduction reactions are commonly used to modify the functional groups of this compound.
Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding isopulegone (B1219328). Reagents such as pyridinium (B92312) chlorochromate (PCC) have been used for this selective oxidation researchgate.net. Oxidation with selenium dioxide has been shown to attack the methylene (B1212753) group at the C5 position, yielding acetate (B1210297), alcohol, and ketone derivatives oup.com.
Reduction: While this compound itself is an alcohol, its derivatives, such as isopulegone (a ketone), can be reduced. For example, reduction of isopulegone with sodium in aqueous ammonia (B1221849) primarily yields isopulegol, indicating that the unconjugated double bond is not attacked under these conditions tandfonline.com. Catalytic hydrogenation of isopulegol isomers is a key step in the production of menthol (B31143) researchgate.nettandfonline.comresearchgate.net.
Esterification and etherification reactions are employed to create derivatives with modified polarity, volatility, and aroma profiles.
Esterification: The hydroxyl group of this compound can be esterified with carboxylic acids, acid chlorides, or anhydrides. This is often used for purification or derivatization. For example, partial esterification was used to isolate specific isopulegol isomers tandfonline.comjst.go.jp. Lipase-mediated acetylation has been utilized for the resolution of isopulegol, yielding the acetate of (−)-isopulegol in high enantiopurity mdpi.com.
Etherification: While less commonly detailed for this compound itself in the provided search results, ether formation is a standard functional group transformation that could be applied to its hydroxyl group using alkyl halides or other etherification reagents.
Compound List
this compound
Isopulegol
Citronellal
Isopulegone
Menthol
Neo-isopulegol
Iso-isopulegol
Neoiso-isopulegol
(-)-trans-isopiperitenol (B1216475)
(-)-isopiperitenone (B1197589)
(+)-cis-isopulegone
(+)-pulegone
(+)-isomenthone
(+)-Artemisinin
(+)-α-methylene-γ-butyrolactone
(+)-neoisopulegol
5,9-dimethylpentadecane (B1254883)
trans-p-menth-3-ene-1,2,8-triol
cis-p-menth-3-ene-1,2,8-triol
p-menth-1,5-dien-9-ol
p-menthan-3-ol
p-menthan-3,9-diol
Verbenone
Piperitone
Quercivorol
Carvone
Carvomenthol
Carvacrol
Carvomenthylamine
p-menth-1-ene
p-menth-1(7)-ene
trans-p-menth-2-ene (B1169938)
p-menthan-1-ol
p-mentha-2,8-diene-1-ol
Linden ether
Dill ether
Arteannuin H
Arteannuin O
Arteannuin K, L, M, O
1-hydroxy-2,9-cineole
Functionalization of the Cyclohexene (B86901) Ring in this compound
The cyclohexene ring of this compound is amenable to various functionalization reactions, primarily targeting the double bond and allylic positions. These transformations are crucial for synthesizing more complex molecules with specific stereochemistry and properties.
One significant avenue of functionalization involves epoxidation of the double bond. For instance, epoxidation of (−)-isopulegol using meta-chloroperoxybenzoic acid (mCPBA) yields a mixture of epoxides. Subsequent oxirane ring opening with primary amines leads to the formation of N-substituted aminodiols nih.govresearchgate.net. Similarly, epoxidation of benzyl-protected isopulegol followed by aminolysis of the resulting oxiranes provides aminodiols nih.govresearchgate.net.
Dihydroxylation is another key functionalization strategy. The Sharpless asymmetric dihydroxylation, employing OsO₄/NMO, has been used to convert (−)-isopulegol derivatives into diols, triols, and tetraols with high stereoselectivity nih.govnih.govresearchgate.net. These polyhydroxylated compounds are valuable chiral synthons for further chemical elaboration.
Research has also explored the hydroxylation of (+)-neoisopulegol, leading to diol derivatives that can be further transformed into aminotriols via aminolysis of their epoxides nih.govnih.govresearchgate.net.
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound can undergo various rearrangement reactions, often catalyzed by acids or heat, leading to structural isomerizations. While direct literature on rearrangements specifically of this compound derivatives is less prevalent in the provided search results compared to functionalization, related terpene chemistry offers insights. For example, studies on epoxycaranes show acid-catalyzed rearrangements to form substituted cyclohexenols google.com. The general reactivity of cyclic monoterpenes suggests that acid-catalyzed conditions could induce skeletal rearrangements, such as carbocation-mediated migrations, in this compound derivatives, leading to isomeric menthane structures.
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is vital for optimizing synthetic routes and controlling stereochemistry. This involves studying the transient species formed during reactions and quantifying reaction rates.
Studies on Reaction Intermediates and Transition States
Mechanistic studies often involve identifying and characterizing reaction intermediates and transition states. For the cyclization of citronellal to isopulegol, which is a precursor to this compound, studies have utilized computational approaches like Density Functional Theory (DFT) to elucidate pathways and identify intermediates kemdikbud.go.idresearchgate.netresearchgate.net. These studies highlight the role of acid catalysis in forming cationic intermediates, which are crucial for the cyclization process researchgate.netbeilstein-journals.org.
In supramolecular catalysis, resorcinarene (B1253557) capsules have been shown to catalyze the cyclization of citronellal to isopulegol by stabilizing cationic intermediates and transition states within their cavities beilstein-journals.org. This stabilization mechanism is analogous to enzyme catalysis, where intermediates and transition states are often stabilized to accelerate reactions beilstein-journals.orgjsscacs.edu.inucsd.edulumenlearning.com. The identification of "hidden" transition states and intermediates has been noted in related reaction systems, suggesting complex mechanistic pathways researchgate.net.
Kinetic Studies of this compound Chemical Processes
Kinetic studies are essential for determining reaction rates, identifying rate-determining steps, and understanding how various factors influence reaction speed. For the conversion of citronellal to isopulegol, kinetic studies have been employed to optimize catalyst performance and reaction conditions kemdikbud.go.idresearchgate.netsciencetechindonesia.com. For instance, kinetic models have been developed to adequately describe experimental results in the synthesis of isopulegol researchgate.net.
While specific kinetic studies directly on this compound's functionalization or rearrangement reactions were not extensively detailed in the provided search results, general kinetic principles apply. For example, studies on palladium-catalyzed C–H functionalization have utilized kinetic studies, isolation of intermediates, and DFT calculations to elucidate mechanisms, often finding C–H activation as the rate-determining step ru.nl. Similarly, kinetic investigations are critical for understanding the rates of epoxidation, dihydroxylation, and potential rearrangement reactions involving this compound and its derivatives.
Computational Chemistry and Theoretical Modeling of P Menth 3 En 1 Ol
Quantum Chemical Calculations for p-Menth-3-en-1-ol Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, thereby predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Landscapes of this compound
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and two substituents, DFT is particularly useful for exploring its conformational landscape. This involves identifying all possible stable three-dimensional arrangements (conformers) and their relative energies.
A systematic DFT study on this compound would involve rotating the key dihedral angles—specifically around the bonds connecting the isopropyl group and the hydroxyl group to the ring—to map the potential energy surface. The calculations would identify energy minima corresponding to stable conformers. While specific DFT studies focused solely on this compound are not prevalent in publicly accessible literature, a hypothetical study would yield data similar to the table below, which illustrates the kind of results expected from such an analysis.
Hypothetical DFT Calculation Results for this compound Conformers Calculated at the B3LYP/6-31G(d,p) level of theory.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) (C-C-C-C ring) | Key Dihedral Angle 2 (°) (C-C-O-H) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Chair-Equatorial-OH-gauche | 0.00 | -55.2 | 60.5 | 1.75 |
| Chair-Equatorial-OH-trans | 0.85 | -55.1 | 179.8 | 1.90 |
| Chair-Axial-OH-gauche | 2.10 | -54.9 | -61.2 | 1.68 |
| Twist-Boat | 5.50 | 33.1 | 75.3 | 2.10 |
This table is illustrative and represents the type of data a DFT conformational analysis would provide, not actual experimental or published results.
Ab Initio Methods for Spectroscopic Parameter Prediction of this compound
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are crucial for predicting spectroscopic properties, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to confirm the molecular structure.
For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be used to predict vibrational frequencies and NMR chemical shifts. A detailed computational analysis would calculate these parameters for the most stable conformer identified through DFT. As of now, specific ab initio spectroscopic studies dedicated to this compound are not readily found in scientific literature. The following table illustrates the predicted spectroscopic data that such a study would generate.
Hypothetical Ab Initio Spectroscopic Data for this compound Calculated for the lowest energy conformer.
| Spectroscopic Parameter | Functional Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR Vibrational Frequency (cm⁻¹) | O-H stretch | 3650 | 3200-3600 |
| IR Vibrational Frequency (cm⁻¹) | C=C stretch | 1655 | 1640-1680 |
| ¹³C NMR Chemical Shift (ppm) | C-OH | 70.5 | 65-90 |
| ¹H NMR Chemical Shift (ppm) | H-O-C | 3.8 | 3.4-4.0 |
This table is for illustrative purposes to show the potential output of ab initio calculations and does not represent published research data.
Molecular Dynamics Simulations of this compound Interactions in Solvent Environments
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would model its behavior in a solvent, such as water or ethanol, providing insights into solvation, diffusion, and intermolecular interactions. This is particularly relevant for understanding how the molecule behaves in solutions, which is key to its application in flavors and fragrances.
A typical MD simulation would place a this compound molecule in a box of solvent molecules and calculate the forces between all atoms to simulate their movement. A comprehensive literature search did not yield specific MD simulation studies for this compound. Such a study would analyze properties like the Radial Distribution Function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute.
Hypothetical Radial Distribution Function (RDF) Peak Data for this compound in Water
| Atom Pair | First Peak Position (Å) | Peak Intensity (g(r)) | Interpretation |
|---|---|---|---|
| Hydroxyl Oxygen (p-Menth) - Water Hydrogen | 1.8 | 3.1 | Strong hydrogen bond formation |
| Hydroxyl Hydrogen (p-Menth) - Water Oxygen | 1.9 | 2.8 | Hydrogen bond donation to solvent |
| Ring Carbon (p-Menth) - Water Oxygen | 3.5 | 1.2 | Weak hydrophobic hydration shell |
This table is a hypothetical representation of data that could be obtained from an MD simulation study.
Conformational Analysis and Isomerization Pathways of this compound
While DFT can identify stable conformers, computational chemistry can also be used to map the energy pathways for conversion between these conformers or into different isomers. This involves locating transition states—the energy maxima along the reaction coordinate—between two minima. Understanding these pathways is crucial for predicting the dynamic behavior of the molecule and the feasibility of isomerization under certain conditions.
For this compound, this could involve studying the ring-flipping of the cyclohexene moiety or the rotation of its substituents. A detailed computational study on the isomerization pathways of this compound is not currently available in the literature. A theoretical investigation would calculate the activation energies required for these transformations.
Hypothetical Energy Barriers for Conformational Changes in this compound
| Process | Initial Conformer | Final Conformer | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ring Inversion | Chair | Twist-Boat | 10.5 |
| Hydroxyl Rotation | Equatorial-gauche | Equatorial-trans | 1.2 |
| Isopropyl Rotation | Staggered | Eclipsed (Transition State) | 3.5 |
This table illustrates the type of data that would be generated from a computational study of isomerization pathways and does not represent published findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. To build a QSAR model for analogues of this compound, one would first need a dataset of structurally similar molecules with measured activity (e.g., odor intensity, receptor binding affinity).
Computational methods are used to calculate a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue. Statistical techniques are then employed to build a mathematical equation linking these descriptors to the activity. No specific QSAR studies focused on a series of this compound analogues could be located in the scientific literature. A hypothetical QSAR study on analogues with varying substituents might identify key molecular properties that govern a particular activity, such as fragrance perception.
Hypothetical QSAR Model for Odor Intensity of this compound Analogues Model Equation: Log(Activity) = β₀ + β₁(logP) + β₂(Dipole) + β₃(SurfaceArea)
| Descriptor | Coefficient (β) | p-value | Interpretation |
|---|---|---|---|
| logP (Hydrophobicity) | +0.45 | <0.01 | Increased hydrophobicity correlates with higher activity. |
| Dipole Moment | -0.21 | <0.05 | Lower polarity is slightly favored for activity. |
| Molecular Surface Area | +0.15 | 0.08 | A larger size may contribute positively but is not statistically significant. |
This table and equation are illustrative of a QSAR study's output and are not based on actual published research for this compound series.
Investigative Studies on the Biological Activities of P Menth 3 En 1 Ol: in Vitro and Non Human Models
Antimicrobial Activities of p-Menth-3-en-1-ol and Its Stereoisomers
The antimicrobial potential of this compound and its related isomers has been explored against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa. These studies aim to understand their efficacy and mechanisms of action.
Antibacterial Effects and Proposed Mechanisms of Action in Bacterial Strains
Monoterpene alcohols, the chemical class to which this compound belongs, are known for their antibacterial properties. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. Due to their lipophilic nature, these compounds can partition into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity and function. This can result in increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com
Interactive Data Table: General Antibacterial Mechanisms of Monoterpene Alcohols
| Mechanism of Action | Description | Key Bacterial Structures Affected |
| Membrane Disruption | Intercalation into the lipid bilayer, altering fluidity and permeability. | Cell Membrane |
| Protein Denaturation | Coagulation and denaturation of essential cellular proteins. | Cytoplasmic and Membrane Proteins |
| Inhibition of Respiration | Interference with the electron transport chain and energy production. | Cell Membrane |
| Ion Leakage | Disruption of ion gradients across the cell membrane. | Cell Membrane |
Antifungal Efficacy and Cellular Target Identification
The antifungal activity of monoterpenes like this compound is a significant area of investigation. A primary target for many antifungal agents is the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates its fluidity and integrity. nih.gov Azole antifungals, for example, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.govthegoodscentscompany.com Research suggests that some monoterpenes may also interfere with this pathway, leading to a depletion of ergosterol and an accumulation of toxic intermediate sterols, thereby disrupting membrane function and inhibiting fungal growth. nih.govthegoodscentscompany.com
Disruption of the fungal cell wall, a unique structure not present in human cells, is another potential target. nih.gov While specific studies detailing the precise cellular targets of this compound are limited, the broader class of monoterpenoids has been shown to affect fungal cell viability through these mechanisms. The fungicidal or fungistatic activity is often evaluated by determining the MIC, which represents the lowest concentration of the compound that inhibits visible fungal growth.
Antiprotozoal Activity and Potential Molecular Targets
Protozoan parasites, the causative agents of diseases like malaria, leishmaniasis, and trypanosomiasis, present complex cellular targets. researchgate.net Terpenoids, including monoterpenes, have been identified as having potential antiprotozoal activity. mdpi.com The diverse chemical structures within this class allow for interaction with various parasite-specific cellular components and metabolic pathways. researchgate.net
Potential molecular targets for antiprotozoal terpenoids include the parasite's cell membrane architecture, mitochondrial respiration, and critical enzymes involved in processes like DNA replication and protein synthesis. researchgate.net For instance, some terpenoids have been shown to interfere with the polyamine biosynthesis pathway in trypanosomes, a critical process for their proliferation. researchgate.net Others may target the unique sterol biosynthesis pathways present in these parasites. researchgate.net While research into the specific antiprotozoal effects and molecular targets of this compound is still an emerging field, the activity of other monoterpenes against protozoa like Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei suggests that this compound may also possess valuable antiparasitic properties. mdpi.com
Antioxidant Capacity and Free Radical Scavenging Mechanisms of this compound
Antioxidants play a crucial role in mitigating the damaging effects of free radicals and reactive oxygen species (ROS) in biological systems. The antioxidant potential of natural compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity. nih.gov
Interactive Data Table: Common In Vitro Antioxidant Assays
| Assay | Principle | Measured Outcome |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the DPPH solution, used to calculate the IC50 value. |
| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decolorization of the ABTS radical cation solution. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous complex, measured spectrophotometrically. |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Preservation of fluorescence over time. |
Anti-inflammatory Pathway Modulation in Cellular Models by this compound
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. The modulation of inflammatory pathways by natural compounds is a subject of intense research.
Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
In cellular models of inflammation, often using immune cells like macrophages stimulated with lipopolysaccharide (LPS), the anti-inflammatory potential of compounds can be assessed by measuring their effect on the production of pro-inflammatory mediators. These mediators include cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play pivotal roles in the inflammatory cascade. nih.govnih.gov
Studies on various monoterpenes have demonstrated their ability to suppress the production of these pro-inflammatory cytokines. mdpi.com For instance, the monoterpene pulegone (B1678340) has been shown to reduce the levels of TNF-α and IL-1β in a mouse model of sepsis. researchgate.net The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. While direct evidence for this compound's specific inhibitory effects on cytokine and chemokine production is still being gathered, the known activities of structurally related monoterpenes suggest a potential role in modulating inflammatory responses. semanticscholar.org Research in this area is ongoing to determine the precise mechanisms and efficacy of this compound as an anti-inflammatory agent.
Interactive Data Table: Key Pro-inflammatory Mediators
| Mediator | Primary Function in Inflammation | Cellular Source |
| Tumor Necrosis Factor-alpha (TNF-α) | Induces fever, apoptosis, and the production of other inflammatory cytokines. | Macrophages, T-cells |
| Interleukin-6 (IL-6) | Promotes the acute phase response and is involved in both pro- and anti-inflammatory processes. | Macrophages, T-cells, endothelial cells |
| Interleukin-1β (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. | Macrophages, monocytes |
| Chemokines | A family of small cytokines that induce directed chemotaxis in nearby responsive cells. | Various immune and non-immune cells |
Interference with Inflammatory Signaling Pathways
Research into p-menthenol isomers, particularly α-terpineol and terpinen-4-ol, has identified significant interference with key inflammatory signaling pathways. These compounds have been shown to modulate the production of cytokines and interact with central signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
In studies using lipopolysaccharide (LPS)-stimulated human macrophages, both α-terpineol and terpinen-4-ol were found to significantly suppress the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). scispace.comnih.gov Interestingly, the production of Tumor Necrosis Factor-alpha (TNF-α) was not significantly affected by these compounds in the same models. scispace.comnih.gov
The mechanism behind this cytokine modulation appears to be linked to the inhibition of major inflammatory transcription factors. Multiple studies have suggested that the anti-inflammatory and anti-tumor effects of α-terpineol are mediated through the suppression of the NF-κB signaling pathway. iiarjournals.orgnih.gov This was demonstrated by a dose-dependent inhibition of NF-κB translocation and activity, which in turn down-regulated the expression of NF-κB-related genes. nih.gov Further investigations concluded that the suppression of inflammatory mediators by α-terpineol and terpinen-4-ol is mediated by interference with the NF-κB, p38, or Extracellular signal-regulated kinase (ERK) MAPK pathways. scispace.comnih.govnih.gov
Table 1: Effects of p-Menthenol Isomers on Inflammatory Mediators
| Compound | Model System | Mediator | Effect | Signaling Pathway Implicated |
|---|---|---|---|---|
| α-Terpineol | LPS-stimulated human macrophages | IL-1β, IL-6, IL-10 | Suppression | NF-κB, p38, ERK/MAPK |
| Terpinen-4-ol | LPS-stimulated human macrophages | IL-1β, IL-6, IL-10 | Suppression | NF-κB, p38, ERK/MAPK |
Cytotoxic Effects and Apoptotic Induction in Cancer Cell Lines by this compound
The cytotoxic potential of p-menthenol isomers against various cancer cell lines has been extensively investigated, with studies demonstrating dose-dependent inhibition of cell proliferation and the induction of programmed cell death (apoptosis).
Terpinen-4-ol has demonstrated significant cytotoxic effects against human non-small cell lung cancer (NSCLC) lines, including A549 and CL1-0. nih.govnih.gov In these cell lines, terpinen-4-ol reduced cell viability in a concentration-dependent manner, with calculated IC50 (half-maximal inhibitory concentration) values of approximately 0.052% and 0.046%, respectively, after 24 hours of treatment. nih.gov Similarly, α-terpineol has been shown to possess cytotoxic activity against the human cervical cancer cell line (HeLa) and the human breast adenocarcinoma cell line (MCF-7), with reported IC50 values of 12.46 µg/mL and 33.0 µg/mL, respectively. researchgate.netresearchgate.net
The primary mechanism underlying this cytotoxicity is the induction of apoptosis, as confirmed by flow cytometry analysis showing an increase in the sub-G1 cell population and positive annexin-V binding in treated cells. nih.govresearchgate.net
Table 2: Cytotoxic Activity of p-Menthenol Isomers in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value (24h) |
|---|---|---|---|
| Terpinen-4-ol | A549 | Non-small cell lung cancer | 0.052% |
| Terpinen-4-ol | CL1-0 | Lung adenocarcinoma | 0.046% |
| α-Terpineol | HeLa | Cervical cancer | 12.46 µg/mL |
Investigation of Cell Cycle Arrest Mechanisms
A key component of the anti-proliferative effect of p-menthenol isomers is their ability to halt the progression of the cell cycle, thereby preventing cancer cells from dividing. The specific phase of cell cycle arrest appears to be dependent on both the specific isomer and the cancer cell type.
In studies with NSCLC cells (A549 and CL1-0), treatment with terpinen-4-ol resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest was associated with a decrease in the expression of key regulatory proteins Cyclin B1 and Cdc25c. nih.gov In contrast, other studies on murine mesothelioma (AE17) and melanoma (B16) cells found that terpinen-4-ol induced cell cycle arrest at the G1 phase. researchgate.net
Similarly, α-terpineol has been observed to induce G1 phase arrest in HeLa cells, while in MCF-7 breast cancer cells, it caused an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.netresearchgate.net This demonstrates that p-menthenol compounds can interfere with cell cycle progression at different checkpoints.
The induction of apoptosis by p-menthenol isomers in cancer cells is primarily mediated through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov
Studies on terpinen-4-ol in NSCLC cells have provided a detailed account of this process. nih.govnih.gov Treatment with the compound led to a decrease in the mitochondrial membrane potential (MMP), a critical event in the initiation of mitochondrial apoptosis. nih.govnih.gov This was accompanied by an increase in the Bax/Bcl-2 ratio, reflecting a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins that governs mitochondrial outer membrane permeabilization. nih.govnih.gov Subsequently, the activation of initiator caspase-9 and effector caspase-3 was observed, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov
Similar mechanisms have been reported for α-terpineol, which was found to inhibit the expression of anti-apoptotic Bcl-2 and induce the expression of pro-apoptotic Bax in MCF-7 cells, consistent with the engagement of the mitochondrial pathway. researchgate.net
Enzymatic Inhibition and Activation Studies by this compound
Investigations into the direct effects of p-menthenol isomers on enzymatic activity have revealed specific inhibitory actions, particularly on enzymes involved in xenobiotic metabolism. A study evaluating the effects of terpineol (B192494) (specifically α-terpineol), (-)-menthol, and 1,8-cineole on liver microsomal enzymes identified α-terpineol as an effective in vitro inhibitor of pentoxyresorufin-O-depentylase (PROD) activity. nih.gov The PROD reaction is a selective marker for the activity of Cytochrome P450 2B1 (CYP2B1), an important enzyme in the metabolism of various compounds. nih.gov
α-terpineol demonstrated a concentration-related reduction of PROD activity with an IC50 value of 14.8 µM. nih.gov In the same study, α-terpineol was found to have no significant inhibitory effect on the activity of ethoxyresorufin-O-deethylase (EROD) or methoxyresorufin-O-demethylase (MROD), which are markers for CYP1A1 and CYP1A2, respectively. nih.gov
Table 3: In Vitro Inhibition of Liver Microsomal Enzymes by α-Terpineol
| Enzyme (Marker) | Selective for | Substrate | α-Terpineol Effect | IC50 Value |
|---|---|---|---|---|
| PROD | CYP2B1 | Pentoxyresorufin | Inhibition | 14.8 µM |
| EROD | CYP1A1 | Ethoxyresorufin | No significant inhibition | >150 µM |
Sophisticated Analytical Techniques for the Detection, Quantification, and Profiling of P Menth 3 En 1 Ol
Hyphenated Spectroscopic-Chromatographic Techniques for p-Menth-3-en-1-ol
LC-MS/MS for Metabolite Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive analytical technique widely employed for the identification, quantification, and profiling of a broad range of chemical compounds, including volatile and semi-volatile organic molecules like this compound. The core of this technique lies in its ability to couple the separation power of liquid chromatography (LC) with the specificity and sensitivity of tandem mass spectrometry (MS/MS).
The LC component separates the complex mixture of compounds based on their differing physicochemical properties, such as polarity and affinity for the stationary phase. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized. In MS/MS, a selected precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) is subjected to fragmentation, generating characteristic product ions. These specific precursor-product ion transitions, often monitored in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provide a highly selective and sensitive method for compound detection and quantification, even at very low concentrations ymdb.cahmdb.ca.
Metabolite Identification: For the identification of this compound as a metabolite or component within biological or botanical samples, LC-MS/MS offers significant advantages. Databases such as the Yeast Metabolome Database (YMDB) ymdb.ca and the Human Metabolome Database (HMDB) hmdb.ca provide valuable predicted or experimentally derived LC-MS/MS spectral data, including fragmentation patterns. These spectral fingerprints are crucial for confirming the presence and identity of this compound by comparing experimental data with reference spectra. Studies analyzing essential oils, which are rich in monoterpenoids like this compound, have utilized LC-MS techniques for comprehensive profiling and identification of their constituents researchgate.net. Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) has also been employed to identify this compound in essential oil matrices ncsu.edu, underscoring the utility of mass spectrometry-based approaches for this compound.
Trace Analysis: The inherent sensitivity of MS/MS detection, particularly when operated in SRM or MRM modes, makes LC-MS/MS exceptionally well-suited for trace analysis. This capability allows for the accurate determination of this compound at very low levels, which is critical in various applications, such as environmental monitoring, food safety, or the study of low-abundance metabolites. While specific quantitative limits (LODs/LOQs) for this compound are not detailed in the immediate search results, the availability of predicted and experimental LC-MS/MS spectra suggests its amenability to highly sensitive detection methods ymdb.cahmdb.ca.
Biosynthesis and Natural Occurrence of P Menth 3 En 1 Ol in Biological Systems
Enzymatic Pathways and Mechanisms of p-Menth-3-en-1-ol Biosynthesis
The biosynthesis of monoterpenoids like this compound in plants primarily originates from the isoprenoid pathway, specifically the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytoplasm. These pathways produce the C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed by prenyltransferases to form geranyl diphosphate (GPP) frontiersin.orgpeerj.comnih.govoup.commdpi.com. GPP serves as the direct precursor for monoterpenoids.
Terpene synthases (TPS) are key enzymes that catalyze the cyclization and functionalization of GPP to form diverse monoterpene skeletons nih.govoup.commdpi.comoup.comresearchgate.netresearchgate.net. While specific TPS enzymes responsible for the direct synthesis of this compound are not detailed in the provided literature, related monoterpenoids are synthesized through well-characterized enzymatic routes. For instance, limonene (B3431351), a common monoterpene, can be hydroxylated by cytochrome P450 enzymes to produce perillyl alcohol frontiersin.orgsigmaaldrich.com. Similarly, α-terpineol, an isomer of this compound, can be formed from limonene or α-pinene through hydration or hydroxylation reactions catalyzed by various enzymes sigmaaldrich.comresearchgate.netfemaflavor.org.
Plants in the Lamiaceae family, known sources of this compound, exhibit complex monoterpenoid biosynthesis pathways involving enzymes such as terpene synthases, limonene-3-hydroxylase, and various dehydrogenases peerj.comoup.commdpi.comoup.comresearchgate.netresearchgate.netnih.govgoogle.com. Furthermore, enzymatic resolutions using lipases have been employed for stereoisomers of related p-menthan-3-ols, indicating the involvement of enzymatic systems in modifying these structures researchgate.netresearchgate.netd-nb.info.
Genetic and Transcriptomic Regulation of this compound Production in Plants and Microorganisms
The production of monoterpenoids in plants is intricately regulated at the genetic and transcriptomic levels. Studies on various Lamiaceae species, including Mentha, Agastache, Salvia, Thymus, and Satureja, have utilized transcriptome analyses to identify genes involved in monoterpenoid biosynthesis and to elucidate the role of transcription factors (TFs) in regulating these pathways peerj.comoup.commdpi.comoup.comresearchgate.netresearchgate.netresearchgate.netnih.gov.
Key TFs from families such as MYB, bHLH, WRKY, bZIP, and AP2/ERF have been found to correlate with the expression of essential monoterpenoid biosynthetic enzymes, including terpene synthases and hydroxylases peerj.commdpi.comresearchgate.net. These TFs can influence the flux through metabolic pathways, thereby controlling the type and quantity of monoterpenoids produced. While specific genes and regulatory networks governing the biosynthesis of this compound have not been extensively detailed in the provided literature, the general regulatory mechanisms observed for related monoterpenoids highlight the importance of genetic control in its production.
Distribution and Enantiomeric Ratios of this compound in Various Natural Sources
This compound has been identified in the essential oils of several plant species and preparations. It has been reported to occur in Zingiber mioga and Origanum vulgare, as well as in basil oil, betel leaf oil, camphor (B46023) oil, lavandin oil (China), lime fruit, and lime oil nih.govresearchgate.net. Additionally, it has been noted as a unique metabolite in the hybrid plant 'BD-107' ymdb.ca.
Chemically, this compound is classified as a menthane monoterpenoid mdpi.com. The molecule exhibits optical isomerism, meaning it can exist in different enantiomeric forms. It is often listed as (+/-)-p-Menth-3-en-1-ol, indicating that it can be found as a racemic mixture in natural sources researchgate.netresearchgate.net. However, specific enantiomeric ratios or the predominant enantiomers in different natural sources are not detailed in the provided search results.
| Organism/Source | Reported Compound | Notes | Citation(s) |
| Zingiber mioga | This compound | Reported occurrence | researchgate.net |
| Origanum vulgare | This compound | Reported occurrence | researchgate.net |
| Basil oil | This compound | Component | nih.gov |
| Betel leaf oil | This compound | Component (1.45%) | nih.gov |
| Camphor oil | This compound | Component | nih.gov |
| Lavandin oil (China) | This compound | Component (0.29%) | nih.gov |
| Lime fruit | This compound | Component | nih.gov |
| Lime oil | This compound | Component | nih.gov |
| Hybrid plant 'BD-107' | This compound | Unique metabolite, linked to antioxidant and health-promoting properties | ymdb.ca |
Metabolic Transformations of this compound in Non-Human Biological Systems
Direct information regarding the specific metabolic transformations of this compound by non-human biological systems is limited within the provided literature. However, the enzymatic systems of bacteria, fungi, and insects are known to transform monoterpenes with the p-menthane (B155814) skeleton through various biotransformation processes nih.gov.
Future Perspectives and Emerging Research Directions for P Menth 3 En 1 Ol Research
Exploration of Novel Synthetic Methodologies for p-Menth-3-en-1-ol and Its Bioactive Analogues
The synthesis of this compound primarily involves the cyclization of citronellal (B1669106). Current research is heavily focused on developing greener, more efficient, and highly stereoselective synthetic methodologies.
Green and Sustainable Synthesis Routes: Significant effort is directed towards environmentally benign processes. This includes the use of heterogeneous catalysts, solvent-free reactions, and microwave-assisted synthesis. For instance, the use of anhydrous zinc bromide with calixarene (B151959) as a co-catalyst in toluene (B28343) has demonstrated improved cyclization efficiency and reduced waste, achieving high selectivity for isopulegol (B1217435) google.com. Zeolite-based solid acid catalysts, such as modified natural zeolites (H-NZ), have shown promise, enabling solvent-free cyclization of citronellal with good yields and selectivity unpad.ac.id. Montmorillonite (MK10) catalysts in buffer media at room temperature represent another green chemistry approach explored for laboratory settings acs.org. Microwave-assisted synthesis using ZnCl₂ supported on SiO₂ has also been reported to be highly efficient, yielding isopulegol with high selectivity in a very short reaction time researchgate.net.
Advancements in Catalysis for Stereoselectivity: Achieving high stereoselectivity is paramount, particularly for the synthesis of enantiomerically pure isopulegol, a key intermediate for L-menthol. Researchers are investigating various catalytic systems, including organoaluminum catalysts, which can achieve high yields and selectivities of 98% or more for isopulegol epo.org. Heterogeneous catalysts like hydrous zirconia and other solid acids are also being explored for their ease of separation and reusability, contributing to more economical and sustainable processes sciencetechindonesia.com. Furthermore, the development of chiral catalysts and ligands derived from isopulegol itself is an active area, aiming to create sophisticated asymmetric synthesis strategies rsc.orgx-mol.netnih.gov. For example, research has explored the synthesis of 8-arylmenthols from isopulegol using hydrogen atom transfer (HAT) methodologies, which extend the chiral pool and offer high stereoselectivity acs.orgnih.gov.
Synthesis of Bioactive Analogues and Derivatives: Beyond isopulegol itself, research is expanding to synthesize its analogues and derivatives with potentially enhanced or novel biological activities. This includes the creation of isopulegol-based chiral ligands for asymmetric catalysis rsc.orgx-mol.netnih.gov. Studies have also investigated the synthesis of related compounds like trans-p-menth-3-ene-1,2,8-triol using Sharpless asymmetric dihydroxylation, showcasing advancements in stereoselective synthesis of complex monoterpene alcohols tandfonline.comresearchgate.nettandfonline.com.
Table 1: Comparative Catalytic Methods for Citronellal Cyclization to Isopulegol
| Catalyst System | Reaction Conditions | Typical Yield (%) | Typical Selectivity (%) | Key Advantages | Reference |
| Anhydrous ZnBr₂ + Calixarene | Toluene, reflux | ~96.8 | >98.5 | Improved efficiency, reduced waste, high stereoselectivity | google.com |
| H-NZ (modified natural zeolite) | 100°C, 3 hr, no solvent | 87 | 86 | Solvent-free, superior to other solid acids | unpad.ac.id |
| Montmorillonite (MK10) | Buffer medium, room temperature, 2 hr | High | Not specified | Green chemistry, suitable for inquiry-based learning | acs.org |
| ZnCl₂ supported on SiO₂ | Microwave radiation, 1.5 min | 100 | 76 | Highly efficient, rapid, green approach | researchgate.net |
| Tris(2,6-diarylphenoxy)aluminum | Not specified | High | ≥98 | High yield and selectivity | epo.org |
| Zeolite BETA (Si/Al 38/75) modified with iron | 50°C, 24 hr | 70 | >95 | Increased catalytic activity compared to non-modified zeolites | researchgate.net |
| Sn-B-NaY Zeolite composite | Not specified | Not specified | 94 | High selectivity towards (-)-isopulegol | researchgate.net |
Development of Advanced Biotechnological and Biocatalytic Routes for this compound Production
While chemical synthesis remains the dominant approach for producing this compound, future research is likely to explore biotechnological and biocatalytic routes more extensively.
Enzymatic Approaches and Lipase-Mediated Resolutions: Biocatalysis, particularly using enzymes like lipases, is emerging as a valuable tool for generating enantiopure compounds. Lipase-mediated resolution has been successfully applied to p-menthane (B155814) terpenes to obtain enantiopure building blocks, which are then utilized in stereoselective syntheses mdpi.com. This suggests a potential pathway for developing enzymatic methods to produce specific enantiomers of this compound or its precursors.
Potential for Microbial Fermentation and Metabolic Engineering: Although not extensively detailed in current literature for this compound specifically, the broader field of metabolic engineering and microbial fermentation is rapidly advancing the production of various natural products. Future research could focus on engineering microorganisms (e.g., yeast or bacteria) to biosynthesize this compound from simple carbon sources, offering a sustainable and potentially cost-effective alternative to traditional chemical synthesis. This would involve identifying and optimizing the relevant biosynthetic pathways and enzymes.
Integrated Omics Approaches for Understanding this compound Biosynthesis and Biological Interactions
The application of integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to understand the biosynthesis and biological interactions of this compound represents a significant emerging research direction.
Current Landscape and Future Opportunities in Omics Research: Currently, the literature does not widely report the use of omics technologies to elucidate the biosynthesis of this compound in its natural sources, such as plants. This gap presents a substantial opportunity for future research. By employing these high-throughput analytical techniques, scientists can map the complete genetic and enzymatic machinery responsible for this compound production in plants or microorganisms. This understanding could reveal key regulatory genes, enzymes, and metabolic fluxes, paving the way for targeted metabolic engineering efforts.
Investigating Biological Roles and Interactions: Beyond its production, understanding how this compound interacts with biological systems is crucial. Omics data can help identify the molecular targets and pathways influenced by this compound, shedding light on its reported biological activities, such as anti-inflammatory, antioxidant, and analgesic properties acs.org. Such investigations could lead to the discovery of new therapeutic applications or a deeper understanding of its role in plant defense mechanisms or signaling.
Application of Machine Learning and Artificial Intelligence in this compound Research and Design
The integration of Machine Learning (ML) and Artificial Intelligence (AI) is transforming chemical research, and its application to this compound holds considerable promise for accelerating discovery and optimizing processes.
AI/ML for Synthesis Optimization and Reaction Prediction: While current research on this compound synthesis primarily relies on experimental optimization, AI and ML tools can analyze vast datasets to predict optimal reaction conditions, identify novel catalysts, and design efficient synthetic pathways. ML algorithms can learn from existing experimental data to predict yields and selectivities for various catalytic systems, thereby reducing the need for extensive trial-and-error experimentation.
Computational Design of Novel Analogues and Property Prediction: AI can be instrumental in the in silico design of novel this compound analogues with tailored properties. By training models on existing structure-activity relationship data, AI can predict the biological activity, olfactory profile, or other desirable characteristics of hypothetical molecules. This computational approach can significantly streamline the discovery of new compounds for applications in the fragrance, flavor, or pharmaceutical industries, guiding experimental synthesis efforts towards the most promising candidates.
Compound Name List:
this compound
Isopulegol
L-menthol
Citronellal
L-isopulegol
(+)-α-methylene-γ-butyrolactone
β-aminolactones
Aminodiols
N-substituted aminodiols
(+)-neoisopulegol
Trans-p-menth-3-ene-1,2,8-triol
Asiasarinol
Cosmosoxide B
cis-p-menth-3-ene-1,2,8-triol
Piperitone (p-Menth-1-en-3-one)
Quercivorol (p-menth-2-en-1-ol)
Verbenone
Ethanol
α-copaene
8-arylmenthols
8-phenylmenthol
Florol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol)
Isoprenol
Isovaleraldehyde
Dihydrocarvone
Limonene-1,2-epoxide
Aristeromycin analogues
Mentholactone
Wine lactone
4-hydroxy-γ-ionone
Q & A
Q. Methodological Answer :
- Spectroscopic Profiling : Combine FT-IR for functional group analysis and NMR for stereochemical elucidation. For volatile compounds, pair GC-MS with Kovats indices .
- Chromatographic Separation : Use HPLC with chiral columns to resolve enantiomers, critical for bioactivity studies .
- Thermodynamic Properties : Measure vapor pressure and solubility via static or dynamic methods, ensuring consistency with IUPAC guidelines .
(Basic) What frameworks guide the design of biological activity studies for this compound, such as antimicrobial assays?
Methodological Answer :
Apply the PICOT framework :
- Population (P) : Microbial strains (e.g., E. coli, S. aureus).
- Intervention (I) : p-Menth-3-en-1-ol at varying concentrations.
- Comparison (C) : Negative controls (solvent-only) and positive controls (standard antibiotics).
- Outcome (O) : Minimum Inhibitory Concentration (MIC) or zone of inhibition.
- Time (T) : Incubation periods aligned with microbial growth kinetics.
Use microdilution assays for MIC determination and disk diffusion for qualitative screening .
(Advanced) How should researchers address contradictions in reported bioactivity data for this compound across studies?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies, accounting for variables like strain variability, solvent carriers, and assay protocols .
- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Contextual Factors : Evaluate differences in microbial culture conditions or compound purity (e.g., enantiomeric excess) that may explain discrepancies .
(Advanced) What computational models are validated for predicting this compound’s properties, and how do they compare with empirical data?
Q. Methodological Answer :
- Quantum Mechanics (QM) : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental FT-IR data .
- Molecular Dynamics (MD) : Simulate partition coefficients (logP) and solubility parameters, validating against chromatographic retention times .
- Machine Learning : Train models on terpene datasets to predict bioactivity, ensuring external validation with in vitro results .
(Advanced) How can structure-activity relationship (SAR) studies be designed to explore this compound’s functional groups?
Q. Methodological Answer :
- Derivatization : Synthesize analogs (e.g., hydroxylation, esterification) and test bioactivity shifts using the PECO framework :
- Population : Target enzymes or receptors (e.g., TRP channels).
- Exposure : Analog concentrations.
- Comparison : Parent compound.
- Outcome : Binding affinity or enzymatic inhibition.
- Multivariate Analysis : Apply PCA to correlate structural features (e.g., electronegativity, steric bulk) with activity trends .
(Advanced) What mixed-methods approaches integrate qualitative and quantitative data in this compound research?
Q. Methodological Answer :
- Triangulation : Combine NMR spectral data (quantitative) with ethnobotanical interviews on traditional uses (qualitative) .
- Sequential Design : First, identify bioactive concentrations via high-throughput screening (quantitative). Follow with semi-structured interviews to explore ecological relevance (qualitative) .
- Data Synthesis : Use NVivo for thematic coding of qualitative data and SPSS for statistical analysis of quantitative results .
Key Methodological Frameworks Referenced:
| Framework | Application Example | Evidence Source |
|---|---|---|
| PICOT | Designing antimicrobial assays | |
| PEO | Contextualizing ecological studies | |
| FINER | Ensuring feasibility and novelty | |
| PECO | Structure-activity relationship studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
